molecular formula C23H39NO B3286226 Benzaldehyde, 4-[bis(2-ethylhexyl)amino]- CAS No. 821789-50-8

Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-

Cat. No. B3286226
M. Wt: 345.6 g/mol
InChI Key: LFQJIBPFSJMYRI-UHFFFAOYSA-N
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Description

“Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-” is a chemical compound with the molecular formula C23H39NO . It is a derivative of benzaldehyde, which is a simple aromatic aldehyde and one of the most common fragrances used in the chemical industry .


Molecular Structure Analysis

The molecular structure of “Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-” contains a total of 64 bonds; 25 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .

Safety And Hazards

“Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-” may pose certain hazards. It is classified as a combustible liquid and can cause skin and eye irritation. It may also be harmful if inhaled and may cause respiratory irritation .

properties

IUPAC Name

4-[bis(2-ethylhexyl)amino]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO/c1-5-9-11-20(7-3)17-24(18-21(8-4)12-10-6-2)23-15-13-22(19-25)14-16-23/h13-16,19-21H,5-12,17-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQJIBPFSJMYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00838986
Record name 4-[Bis(2-ethylhexyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-

CAS RN

821789-50-8
Record name 4-[Bis(2-ethylhexyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00838986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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